LogP and Lipophilicity Comparison with Unsubstituted Core
The introduction of a bromine atom at the meta position increases lipophilicity compared to the unsubstituted N-tert-butylbenzamide core. This is a critical parameter for predicting membrane permeability and overall pharmacokinetic behavior .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 3.37 (Predicted) |
| Comparator Or Baseline | N-tert-butylbenzamide (CAS 5894-65-5): 2.61 (Predicted) |
| Quantified Difference | +0.76 logP units (approx. 5.8x higher partitioning) |
| Conditions | ACD/Labs Percepta Platform prediction for target; XLogP prediction for comparator. |
Why This Matters
A higher logP of 3.37 suggests this compound is significantly more lipophilic, which is a key differentiator for applications requiring enhanced membrane permeability or partitioning into non-polar environments.
